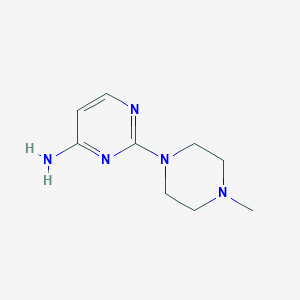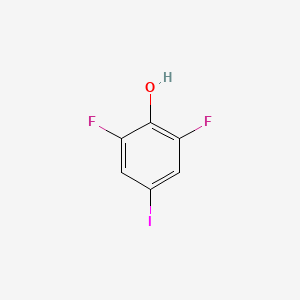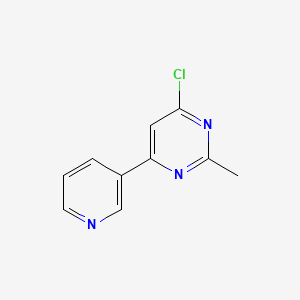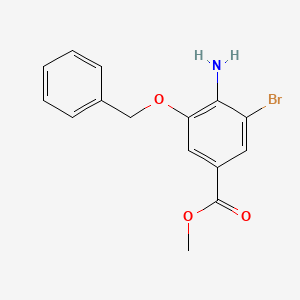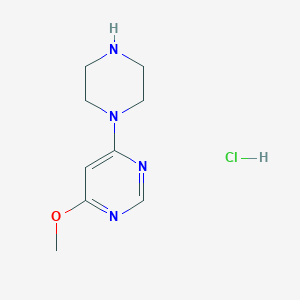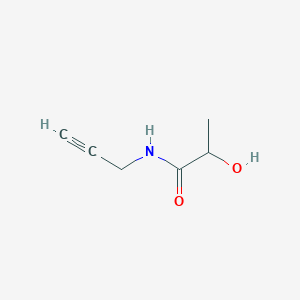
2-hydroxy-N-(prop-2-yn-1-yl)propanamide
説明
“2-hydroxy-N-(prop-2-yn-1-yl)propanamide” is a chemical compound with the molecular formula C6H9NO . It is also known as N-(prop-2-yn-1-yl)propanamide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 6 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom . The molecular weight is 111.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 66-67 °C, a predicted boiling point of 248.8±23.0 °C, and a predicted density of 0.947±0.06 g/cm3 . The pKa is predicted to be 14.81±0.46 .科学的研究の応用
Mass Spectral Analysis
- The mass spectral behavior of compounds similar to 2-hydroxy-N-(prop-2-yn-1-yl)propanamide, like 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, is characterized by the cleavage of acylamino substituents and the elimination of a hydroxyl radical, providing valuable insights into the structure and reactivity of these compounds (Mallen, Cort, & Cockerill, 1979).
Synthesis and Characterization
- Novel compounds similar to this compound have been synthesized and characterized, offering potential for diverse applications in pharmacology and materials science. For instance, the preparation and analysis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide demonstrate the utility of these compounds in chemical research (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial Potential
- Research on derivatives of propanamides, such as this compound, shows that they exhibit moderate to good antimicrobial potential against various bacterial and fungal strains, indicating their possible use in developing new antimicrobial agents (Kaushik & Luxmi, 2017).
Drug Distribution Studies
- Studies on compounds structurally related to this compound, such as N-ethyl-3-hydroxy-2-phenyl-N-(piridin-4-yl-methyl)propanamide, provide insights into the distribution of these compounds in the body, which is crucial for understanding their pharmacokinetics and pharmacodynamics (Shormanov, Pravdyuk, Cheked, & Barannikova, 2016).
Crystal Structure Analysis
- The crystal structure of compounds like this compound has been explored, revealing important information about their molecular conformation and potential interactions in solid-state, which is valuable for material science and drug design (Wang & He, 2011).
作用機序
Target of Action
It’s known that propargyl compounds, which this molecule is a part of, have been used in various chemical reactions, such as the oxidative formylation of n-alkyl-n-(prop-2-yn-1-yl)anilines .
Mode of Action
The mode of action of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide involves its interaction with its targets, leading to changes at the molecular level. For instance, in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers . Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The generation of singlet oxygen and superoxide anion suggests that it may influence oxidative stress pathways .
Result of Action
The generation of singlet oxygen and superoxide anion during its interaction with its targets suggests that it may induce oxidative stress .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines is induced by visible light . This suggests that light exposure could influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
2-hydroxy-N-(prop-2-yn-1-yl)propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with histone deacetylases (HDACs), where this compound acts as an inhibitor. This inhibition leads to the accumulation of acetylated histones, thereby affecting gene expression and cellular processes . Additionally, this compound has been shown to interact with metalloproteinases, modulating their activity and impacting extracellular matrix remodeling .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating cell signaling pathways such as the MAPK/ERK pathway . Furthermore, this compound influences gene expression by altering the acetylation status of histones, leading to changes in the transcriptional landscape . It also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of HDACs, inhibiting their deacetylase activity and leading to the accumulation of acetylated histones . This binding interaction is facilitated by the hydroxyl and propynyl groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site . Additionally, this compound can act as a chelating agent, binding to metal ions in metalloproteinases and inhibiting their activity . These molecular interactions result in changes in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . In in vitro studies, the effects of this compound on cellular function are evident within hours of treatment, with sustained effects observed over several days . In in vivo studies, long-term administration of this compound has shown to maintain its biochemical activity, with no significant loss of efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively modulates target enzymes and cellular processes . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and metabolite levels . Additionally, this compound can modulate the activity of key metabolic enzymes, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is readily taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the nucleus, where it interacts with histones and other nuclear proteins . Additionally, it can be found in the cytoplasm, where it modulates the activity of cytoplasmic enzymes and signaling proteins . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications .
特性
IUPAC Name |
2-hydroxy-N-prop-2-ynylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-7-6(9)5(2)8/h1,5,8H,4H2,2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHATGHIWWNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





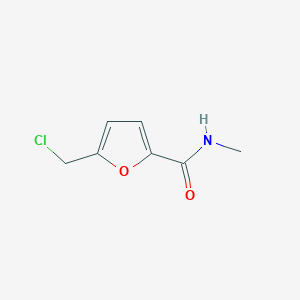


![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)
